4-Chloro-5,6-dimethoxypyrimidine
CAS No.: 5193-88-4
Cat. No.: VC7892628
Molecular Formula: C6H7ClN2O2
Molecular Weight: 174.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5193-88-4 |
|---|---|
| Molecular Formula | C6H7ClN2O2 |
| Molecular Weight | 174.58 g/mol |
| IUPAC Name | 4-chloro-5,6-dimethoxypyrimidine |
| Standard InChI | InChI=1S/C6H7ClN2O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3 |
| Standard InChI Key | DKBXBJYGZWSILU-UHFFFAOYSA-N |
| SMILES | COC1=C(N=CN=C1Cl)OC |
| Canonical SMILES | COC1=C(N=CN=C1Cl)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted with:
The IUPAC name, 4-chloro-5,6-dimethoxypyrimidine, reflects this substitution pattern. Key identifiers include:
Physicochemical Properties
Thermal and Physical Constants
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.58–174.59 g/mol | |
| Melting Point | 53–55°C | |
| Boiling Point | 250.8±35.0°C (760 mmHg) | |
| Density | 1.285±0.06 g/cm³ | |
| Flash Point | 105.5°C |
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane . It is hygroscopic and requires storage under inert atmospheres at 2–8°C to prevent decomposition .
Synthesis and Production
Laboratory-Scale Preparation
Small-scale synthesis typically involves:
-
Protecting group strategies to direct methoxy substitution.
-
Purification via recrystallization or column chromatography .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s reactivity profile makes it a precursor for:
-
Antiviral Agents: Chloropyrimidines are key motifs in nucleoside analogs (e.g., HIV protease inhibitors) .
-
Kinase Inhibitors: Methoxy groups enhance binding affinity to ATP-binding pockets in kinases .
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides and fungicides, leveraging its ability to disrupt enzymatic pathways in pests .
Material Science
Research explores its use in organic semiconductors, where electron-withdrawing chlorine and electron-donating methoxy groups modulate charge transport properties .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H315 | Causes skin irritation | Wear gloves and protective clothing |
| H320 | Causes eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1250 cm (C-O-C stretch) and 750 cm (C-Cl stretch) .
-
NMR: NMR (CDCl): δ 3.85 (s, 6H, OCH), δ 8.45 (s, 1H, pyrimidine-H) .
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume